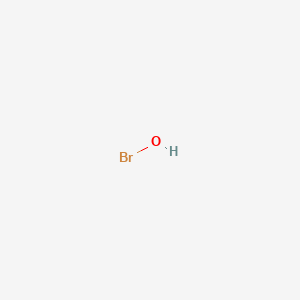
Hypobromous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypobromous acid is a bromine oxoacid. It is a conjugate acid of a hypobromite.
Aplicaciones Científicas De Investigación
Environmental Applications
Water Treatment:
Hypobromous acid plays a crucial role in water disinfection processes. It is formed during the chlorination of water containing bromide ions and has been shown to react more rapidly with organic pollutants compared to hypochlorous acid. Studies indicate that HOBr can accelerate electrophilic substitution and single electron transfer reactions in polycyclic aromatic hydrocarbons (PAHs), which are common water contaminants. The second-order rate constants for HOBr reactions with PAHs are significantly higher than those for hypochlorous acid, suggesting that HOBr is more effective at transforming these harmful compounds into less toxic forms .
Atmospheric Chemistry:
In atmospheric science, this compound is a key species linking inorganic bromine to various chemical families. Its solubility in sulfuric acid aerosols has implications for understanding its role in stratospheric chemistry and the depletion of ozone . The effective Henry's law coefficient of HOBr indicates its potential to influence atmospheric reactions involving halogenated species .
Food Safety Applications
Antimicrobial Agent in Meat Processing:
this compound has been approved for use as an antimicrobial agent in meat processing. Research conducted by the U.S. Department of Agriculture demonstrated that HOBr effectively reduces the prevalence of harmful bacteria such as Escherichia coli O157:H7 and Salmonella on cattle hides during slaughter. In trials, treatment with 500 ppm of HOBr resulted in significant log reductions of indicator organisms, outperforming traditional disinfectants like phosphoric acid and sodium hydroxide . The study highlights HOBr's potential as a safer alternative to hypochlorous acid due to its higher reactivity with biological molecules .
Biochemical Applications
Role as an Electrophile:
this compound is recognized as a powerful endogenous electrophile, exhibiting high reactivity with various biological molecules, including amino acids and proteins. Research indicates that HOBr reacts significantly faster than hypochlorous acid with several protein residues, which may contribute to its deleterious effects in biological systems . For instance, elevated levels of halogenated tyrosine residues have been observed in patients with inflammatory diseases, implicating HOBr in oxidative stress and cellular damage .
Fluorescent Probes for Detection:
Recent advancements have focused on developing fluorescent probes for the selective detection of this compound in biological systems. These probes enable real-time monitoring of HOBr levels within cells, facilitating research into its physiological roles and potential pathological implications . The development of these probes represents a significant step toward understanding the dynamics of reactive oxygen species in health and disease.
Case Studies
Propiedades
Número CAS |
13517-11-8 |
|---|---|
Fórmula molecular |
HBrO BrHO |
Peso molecular |
96.91 g/mol |
Nombre IUPAC |
hypobromous acid |
InChI |
InChI=1S/BrHO/c1-2/h2H |
Clave InChI |
CUILPNURFADTPE-UHFFFAOYSA-N |
SMILES |
OBr |
SMILES canónico |
OBr |
Key on ui other cas no. |
14380-62-2 15656-19-6 13517-11-8 |
Sinónimos |
HOBr hydrogen oxybromide hypobromous acid hypobromous acid, ion (1-) hypobromous acid, potassium salt hypobromous acid, sodium salt sodium hypobromite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















